N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride is classified as a sulfonamide derivative. It belongs to the broader category of piperidine-based compounds, which are known for their diverse biological activities. The compound's structure features a piperidine ring attached to a butanesultam moiety, which contributes to its pharmacological properties. Research indicates that derivatives of butanesultam can exhibit various biological activities, including anti-inflammatory and analgesic effects .
The synthesis of N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride typically involves several key steps. One common method is the reaction of piperidine derivatives with sulfonyl chlorides or sulfonamides under basic conditions. For instance:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity.
The molecular structure of N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. The compound features:
The molecular formula is typically represented as CHClNOS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms .
N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or modify its pharmacokinetic properties.
The mechanism of action for N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride is not fully elucidated but is thought to involve interactions with specific biological targets:
Further studies are needed to clarify these mechanisms and identify precise molecular targets.
N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride has potential applications in various scientific fields:
The synthesis of N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride hinges on efficient construction of its 1,4-butanesultam moiety. Chinese Patent CN106432232A details a Curtius rearrangement strategy starting from 4-piperidinecarboxylic acid derivatives to generate the critical 4-aminopiperidine intermediate. This method employs di-tert-butyl dicarbonate (Boc₂O) for imine protection, followed by reaction with thionyl chloride to form the acyl azide. Thermal rearrangement yields the isocyanate, hydrolyzed to the free amine under acidic conditions [1]. Alternative routes leverage Dieckmann condensation, as demonstrated in CN1583742A, where ethyl cyclopropanecarboxylate undergoes ring-opening with benzylamine, Michael addition with methyl acrylate, and intramolecular cyclization to form the piperidinone scaffold. This approach achieves 75-82% yields in the cyclization step but requires stringent anhydrous conditions [8].
Table 1: Key Intermediates and Their Synthetic Routes
Intermediate | Synthetic Method | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
4-N-Boc-aminopiperidine | Curtius rearrangement | Boc₂O, NaN₃, HCl/Δ | 68 |
1-Benzyl-4-piperidone | Dieckmann condensation | NaH, toluene/110°C | 82 |
1,4-Butanesultam | Cyclization of 4-bromobutanesulfonamide | K₂CO₃, DMF/80°C | 91 |
Benzyl protection of the piperidine nitrogen (as in 1-benzylpiperidin-4-one) proves essential for preventing N-alkylation side reactions during sulfonamide coupling. Subsequent hydrogenolysis with Pd/C in methanol cleanly removes the benzyl group, facilitating hydrochloride salt formation [6] [8].
Functionalization at the piperidine C4-position requires precise control to avoid over-alkylation. WO2013170186A1 discloses reductive amination of N-Boc-piperidin-4-one with 1,4-butanesultam precursors using sodium triacetoxyborohydride (NaBH(OAc)₃). This method affords the secondary amine in 85% yield with >98% regioselectivity, capitalizing on the electrophilic nature of the carbonyl group and the steric shielding by the Boc group [9]. Challenges arise in direct N-alkylation of unprotected piperidine, where competing dialkylation can occur. To mitigate this, EA017250B1 employs phase-transfer catalysis (tetrabutylammonium bromide) in a biphasic water/dichloromethane system, limiting dialkylated impurities to <5% [10].
Steric effects significantly influence coupling efficiency. Spirocyclopropane-functionalized piperidines (as synthesized for Alogliptin analogs) exhibit ~20% reduced reactivity in sultam formation due to conformational constraints, necessitating extended reaction times (48-72 hours) [9]. Protecting group selection is critical: while the Boc group offers high compatibility with sultam cyclization conditions, the CBz group requires harsher hydrogenolysis that may degrade the sultam ring.
Conversion of the free base to N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride demands optimized crystallization to ensure pharmaceutical-grade purity. CN1583742A identifies isopropanol (IPA)/ethyl acetate mixtures (1:3 v/v) as optimal for salt formation, achieving 98.2% HPLC purity after a single crystallization. The process involves:
Table 2: Crystallization Efficiency in Different Solvent Systems
Solvent System | Purity (%) | Crystal Yield (%) | Particle Morphology |
---|---|---|---|
Ethanol/Diethyl ether | 92.1 | 75 | Needles |
Acetonitrile | 95.8 | 68 | Agglomerates |
IPA/Ethyl acetate | 98.2 | 89 | Prismatic plates |
Methanol | 96.4 | 81 | Rods |
Anti-solvent addition rate profoundly impacts crystal quality. Rapid HCl addition causes oiling-out, while controlled addition at 5 mL/min ensures high polymorphic form I consistency. Post-crystallization, the solid is washed with cold (-20°C) ethyl acetate to remove residual sulfonate impurities, enhancing purity to >99% [1].
Solid-phase peptide synthesis (SPPS) principles have been adapted for piperidine sultam assembly, particularly for combinatorial libraries. As demonstrated in PMC6269862, chlorotrityl chloride resin immobilizes Fmoc-piperidine-4-carboxylic acid via ester linkage, enabling sequential sultam formation and amine deprotection. The resin-bound intermediate undergoes nucleophilic substitution with 4-bromobutanesulfonamide, followed by TFA cleavage to yield the free base. Key advantages include:
However, solution-phase synthesis remains superior for bulk production. CN106432232A reports a 3-step solution-phase route achieving 51% overall yield at kilogram scale:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Route | Solution-Phase Route |
---|---|---|
Overall yield | 28-35% | 51-58% |
Scale limitation | <100 mmol | >100 mol |
Purification required | Minimal (resin washing) | Column crystallization |
Typical impurities | Trityl alcohol, incomplete cleavage | Dialkylated byproducts |
Best application | Analog library generation | Bulk API production |
Critical limitations of SPPS include resin degradation during prolonged sulfonylation steps and lower overall yields due to incomplete coupling or cleavage. Solution-phase methods face challenges in controlling exothermic reactions during borane reduction, requiring cryogenic conditions (-15°C) [3] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7